molecular formula C15H21NO2 B14414237 2-(Cyclohexylamino)ethyl benzoate CAS No. 84977-55-9

2-(Cyclohexylamino)ethyl benzoate

Cat. No.: B14414237
CAS No.: 84977-55-9
M. Wt: 247.33 g/mol
InChI Key: RGVPNCLDGNOWQF-UHFFFAOYSA-N
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Description

2-(Cyclohexylamino)ethyl benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is synthesized by the esterification of benzoic acid with 2-(cyclohexylamino)ethanol. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylamino)ethyl benzoate typically involves the esterification of benzoic acid with 2-(cyclohexylamino)ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylamino)ethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

    Hydrolysis: Benzoic acid and 2-(cyclohexylamino)ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Substituted benzoate derivatives.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylamino)ethyl benzoate involves its interaction with specific molecular targets. For example, it can inhibit sodium channels in neuronal cell membranes, leading to a block in nerve conduction. This mechanism is similar to that of other local anesthetics, where the compound binds to the inner portion of the sodium channel, preventing the influx of sodium ions and thus inhibiting action potential generation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl benzoate
  • Methyl benzoate
  • Isopropyl benzoate

Uniqueness

2-(Cyclohexylamino)ethyl benzoate is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and its ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

84977-55-9

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

2-(cyclohexylamino)ethyl benzoate

InChI

InChI=1S/C15H21NO2/c17-15(13-7-3-1-4-8-13)18-12-11-16-14-9-5-2-6-10-14/h1,3-4,7-8,14,16H,2,5-6,9-12H2

InChI Key

RGVPNCLDGNOWQF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCOC(=O)C2=CC=CC=C2

Origin of Product

United States

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